REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[c:5]([CH:13]=[CH:14][O:15][CH3:16])[cH:6][cH:7][cH:8][c:9]1[N+:10](=[O:11])[O-:12])=[O:17].[CH3:20][Si:21]([Cl:22])([CH3:23])[CH3:24].[CH3:25][C:26]#[N:27].[I-:18].[Na+:19]>>[CH3:1][O:2][C:3]([c:4]1[c:5]([CH2:13][CH:14]=[O:15])[cH:6][cH:7][cH:8][c:9]1[N+:10](=[O:11])[O-:12])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC=Cc1cccc([N+](=O)[O-])c1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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COC(=O)c1c(CC=O)cccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |